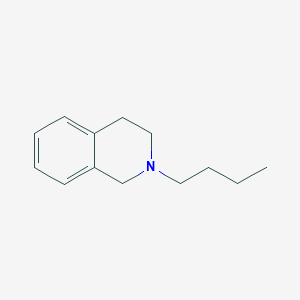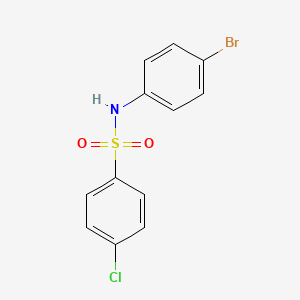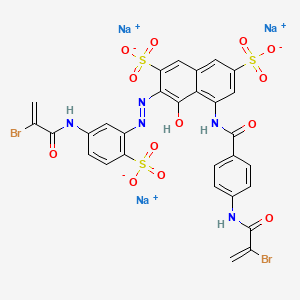
2-Butyl-1,2,3,4-tetrahydroisoquinoline
Vue d'ensemble
Description
“2-Butyl-1,2,3,4-tetrahydroisoquinoline” is a type of isoquinoline alkaloid . Isoquinoline alkaloids are a large group of natural products in which 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Synthesis Analysis
The synthesis of 1,2,3,4-tetrahydroisoquinolines has garnered significant attention in the scientific community . Various multicomponent reactions for the C (1)-functionalization of 1,2,3,4-tetrahydroisoquinolines have been developed . In particular, reactions involving isomerization of iminium intermediate (exo/endo isomerization) are highlighted .Molecular Structure Analysis
1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . THIQs with a stereogenic center at position C (1) are the key fragments of a diverse range of alkaloids and bioactive molecules .Chemical Reactions Analysis
The chemical reactions of 1,2,3,4-tetrahydroisoquinolines involve various multicomponent reactions for the C (1)-functionalization . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,3,4-tetrahydroisoquinolines can vary depending on the specific compound. For example, 1,2,3,4-Tetrahydroisoquinoline has a refractive index of n20/D 1.568 (lit.) and a boiling point of 232-233 °C (lit.) .Applications De Recherche Scientifique
Stereochemistry and Biological Activity
- The tetrahydroisoquinoline moiety, including derivatives like 2-Butyl-1,2,3,4-tetrahydroisoquinoline, is frequently found in biologically active molecules. These derivatives demonstrate a range of biological properties, including antitumor and antimicrobial activities. Their stereochemical manipulation can lead to the production of potent compounds with significant biological relevance. For example, the synthesis of substituted tetrahydroisoquinolines has been explored for their anticancer potential, showing notable cytotoxicity against breast cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Catalysis and Chemical Synthesis
- Tetrahydroisoquinoline derivatives play a crucial role in catalysis and chemical synthesis. Their structural versatility allows for the development of novel synthetic strategies. For instance, carbon dioxide has been used as a reagent for the protection of nucleophilic centers in tetrahydroisoquinolines, facilitating the formation of novel derivatives (Katritzky & Akutagawa, 1986).
Neurological Research and Potential Therapeutics
- Compounds like 2-Butyl-1,2,3,4-tetrahydroisoquinoline are being studied for their neurological effects. Research has shown that certain tetrahydroisoquinoline derivatives might have implications in conditions like Parkinson's disease, as they are found in higher concentrations in parkinsonian brains compared to normal human brains. This suggests their potential as endogenous neurotoxins or therapeutic agents (Niwa et al., 1987).
Mécanisme D'action
THIQ based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . Some isoquinoline derivatives, especially 1,1-dialkyl-1,2,3,4-tetrahydroisoquinolines, have been found to have a peripheral vasodilatory effect, a sympathetic nerve stimulating effect, an analgesic effect, or an anticonvulsant effect .
Safety and Hazards
Orientations Futures
The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . Future research will likely continue to explore the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
Propriétés
IUPAC Name |
2-butyl-3,4-dihydro-1H-isoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-3-9-14-10-8-12-6-4-5-7-13(12)11-14/h4-7H,2-3,8-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDRWTFOJAASVDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCC2=CC=CC=C2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20328490 | |
| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butyl-1,2,3,4-tetrahydroisoquinoline | |
CAS RN |
92195-34-1 | |
| Record name | 2-BUTYL-1,2,3,4-TETRAHYDRO-ISOQUINOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20328490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Methylisoxazolo[5,4-b]pyridine](/img/structure/B1605792.png)











![Phenol, 4-[(dimethylamino)methyl]-2,5-dimethyl-, hydrochloride](/img/structure/B1605814.png)